4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide
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Overview
Description
4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The molecular formula of this compound is C12H12N2O2S, and it has a molecular weight of 248.306 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 5-methyl-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s catalytic function. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(5-methyl-2-pyrimidinyl)benzenesulfonamide
- 4-methyl-N-(5-methylpyridin-2-yl)benzamide
- 4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a methyl group and a pyridinyl group attached to the benzene ring. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
65523-67-3 |
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Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
4-methyl-N-(5-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-3-6-12(7-4-10)18(16,17)15-13-8-5-11(2)9-14-13/h3-9H,1-2H3,(H,14,15) |
InChI Key |
DEOBVWIARXAOEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)C |
Origin of Product |
United States |
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